3-Bromo-N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide
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Overview
Description
3-Bromo-N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrido[1,2-A]pyrimidine core, which is a fused bicyclic system containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrido[1,2-A]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone.
Amidation: The final step involves the formation of the benzamide moiety through a reaction with an appropriate benzoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while coupling with a boronic acid would yield a biaryl compound.
Scientific Research Applications
3-Bromo-N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the biological activity of pyrido[1,2-A]pyrimidine derivatives, including their interactions with proteins and nucleic acids.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide
- 3-Chloro-N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide
- 3-Bromo-N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzoate
Uniqueness
3-Bromo-N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide is unique due to the specific substitution pattern on the pyrido[1,2-A]pyrimidine core and the presence of the bromine atom, which can be further functionalized
Properties
Molecular Formula |
C17H14BrN3O2 |
---|---|
Molecular Weight |
372.2 g/mol |
IUPAC Name |
3-bromo-N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide |
InChI |
InChI=1S/C17H14BrN3O2/c1-10-5-4-8-21-15(10)19-11(2)14(17(21)23)20-16(22)12-6-3-7-13(18)9-12/h3-9H,1-2H3,(H,20,22) |
InChI Key |
LAWDCOVQBBJQAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)NC(=O)C3=CC(=CC=C3)Br)C |
Origin of Product |
United States |
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